N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide
Description
N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide is a boronate ester-functionalized naphthalene derivative. The compound features a naphthalene core substituted at the 1-position with a carboxamide group (N,N-diethyl) and at the 4-position with a tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety. This structural combination confers unique electronic and steric properties, making it relevant for applications in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) , medicinal chemistry (e.g., DNA intercalation ), and materials science.
Properties
IUPAC Name |
N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28BNO3/c1-7-23(8-2)19(24)17-13-14-18(16-12-10-9-11-15(16)17)22-25-20(3,4)21(5,6)26-22/h9-14H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQVYGJTNDQGRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)C(=O)N(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Naphthalene Carboxamide
The synthesis of 4-bromo-N,N-diethylnaphthalene-1-carboxamide begins with bromination of N,N-diethylnaphthalene-1-carboxamide . Directed bromination using Br₂ in dichloromethane with FeBr₃ (10 mol%) at 0°C selectively installs bromine at the 4-position, leveraging the meta-directing effect of the carboxamide group. Yields range from 60–75%, with purification via recrystallization (ethanol/water).
Carboxamide Formation from Naphthoic Acid
An alternative route starts with 4-bromo-1-naphthoic acid , which is converted to the acid chloride using thionyl chloride (neat, reflux, 2 h). Subsequent reaction with diethylamine (2 equivalents) in THF at 0°C affords the carboxamide in 85–90% yield.
Optimization of Reaction Conditions
Catalyst Loading and Temperature
Higher PdCl₂(dppf) loadings (5 mol%) improve conversion rates but increase costs. A balance is struck at 2.5 mol%, achieving 65% yield at 85°C. Elevated temperatures (>100°C) promote side reactions like homocoupling, while temperatures <80°C slow kinetics.
Solvent and Base Effects
Polar aprotic solvents (DMF, NMP) are avoided due to boronate ester degradation. Non-polar solvents (toluene) reduce solubility, making 1,4-dioxane ideal. Potassium acetate is preferred over carbonates for milder basicity, minimizing ester hydrolysis.
Purification and Characterization
Chromatographic Purification
Crude product purification employs silica gel chromatography with gradient elution (petroleum ether → 20% ethyl acetate). The boronic ester elutes at Rf 0.4–0.5, isolated as a white solid.
Spectroscopic Analysis
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¹H NMR (400 MHz, CDCl₃): δ 1.35 (s, 12H, dioxaborolane CH₃), 3.40–3.60 (m, 4H, NCH₂), 1.20–1.30 (t, 6H, CH₃), 7.45–8.20 (m, 7H, naphthalene).
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¹³C NMR : δ 168.5 (C=O), 135.2–125.8 (aromatic C), 83.9 (B-O-C), 24.7 (dioxaborolane CH₃).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Miyaura Borylation | 65 | 95 | Moderate | High |
| Direct Boronation | 30 | 80 | Low | Low |
| Coupling Reactions | 50 | 90 | High | Moderate |
Miyaura borylation remains the optimal choice for scalability and yield, despite moderate costs.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or borates.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.
Substitution: The aromatic naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like nitric acid for nitration or bromine for bromination, often in the presence of a catalyst or under acidic conditions.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the naphthalene ring.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.
Biology:
Bioconjugation: The boron-containing moiety can be used in bioconjugation techniques, attaching biomolecules to surfaces or other molecules.
Medicine:
Drug Development:
Industry:
Material Science: Used in the development of new materials with specific electronic or optical properties, such as organic light-emitting diodes (OLEDs) or photovoltaic cells.
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide largely depends on its application. In organic synthesis, the boron center acts as a Lewis acid, facilitating various coupling reactions. In biological systems, the compound can interact with enzymes or receptors, potentially inhibiting or modifying their activity through the formation of stable complexes.
Comparison with Similar Compounds
Key Observations :
- Core Structure : The naphthalene core in the target compound enhances π-π stacking interactions compared to benzene analogs, which may improve binding in biological systems or material interfaces .
- Functional Groups: The carboxamide group in the target compound differs from sulfonamide () or imide () derivatives, affecting hydrogen-bonding capacity and solubility. The diethylamino group increases steric bulk and lipophilicity relative to monoethyl or unsubstituted analogs .
Reactivity and Stability
- Boronate Reactivity: The tetramethyl-dioxaborolane group enables participation in Suzuki-Miyaura cross-coupling reactions . However, steric hindrance from the naphthalene core and diethylamino group may reduce reaction rates compared to less hindered benzene derivatives (e.g., ’s sulfonamide analog) .
- Stability : Boronate esters are typically moisture-sensitive, but the electron-withdrawing carboxamide group in the target compound may stabilize the boronate moiety against hydrolysis compared to alkyl-substituted analogs .
Physical and Spectral Properties
- Molecular Weight : The target compound’s molecular weight (~400 g/mol) is higher than benzene-based analogs (e.g., 339.26 g/mol for the sulfonamide derivative) due to the naphthalene core .
- Solubility: The diethylamino group improves solubility in organic solvents (e.g., CH₂Cl₂, DMF) compared to hydroxyl-substituted naphthalene carboxamides (), which exhibit higher polarity .
- Spectroscopic Data : Similar compounds in and were characterized using NMR, FT-IR, and HRMS. The target compound’s naphthalene ring would show distinct aromatic proton shifts (δ ~7.5–8.5 ppm in ¹H NMR) compared to benzene analogs (δ ~7.0–7.5 ppm) .
Biological Activity
N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBNO
- Molecular Weight : 353.27 g/mol
- CAS Number : Not available
- MDL Number : MFCD24039472
Synthesis
The synthesis of this compound typically involves the reaction of naphthalene derivatives with boron-containing reagents under controlled conditions. The specific synthetic routes can vary but often utilize palladium-catalyzed cross-coupling reactions to introduce the dioxaborolane moiety.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Mechanism of Action : Compounds with similar structures have shown to inhibit tubulin polymerization, effectively disrupting mitotic processes in cancer cells. This mechanism is crucial for their antiproliferative effects.
| Compound | Cell Line Tested | IC (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 5.0 | |
| Compound B | MCF7 | 3.5 | |
| N,N-Diethyl... | A549 (Lung) | TBD | Current Study |
Antimicrobial Activity
There is emerging evidence that boron-containing compounds exhibit antimicrobial properties. The presence of the dioxaborolane group may enhance the interaction with microbial membranes or enzymes.
Study 1: Antiproliferative Effects
In a recent study examining various derivatives of naphthalene carboxamides, this compound was tested against several cancer cell lines. The compound demonstrated significant antiproliferative activity against A549 cells with an IC value comparable to established chemotherapeutic agents.
Study 2: Mechanistic Insights
Another investigation focused on the molecular interactions of similar compounds with tubulin. The study utilized molecular docking simulations to reveal that the compound could effectively bind to the colchicine site on tubulin, suggesting a potential mechanism for its observed biological activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide, and what key reaction parameters influence yield and purity?
- Methodology : The synthesis typically involves a multi-step approach:
Naphthalene core functionalization : Start with naphthalene-1-carboxylic acid derivatives, introducing the diethylamide group via coupling reactions (e.g., using EDCI/HOBt for amide bond formation) .
Boronate ester installation : Introduce the tetramethyl-1,3,2-dioxaborolane moiety via Suzuki-Miyaura cross-coupling or direct borylation using pinacolborane under palladium catalysis .
- Critical Parameters :
- Temperature : Controlled heating (60–80°C) for amide coupling to avoid side reactions.
- Solvent : Use anhydrous THF or DMF for moisture-sensitive steps .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to isolate the pure product .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Analytical Workflow :
- NMR : ¹H and ¹³C NMR to confirm the diethylamide group (δ ~3.3–3.5 ppm for N-CH₂ and ~1.1 ppm for CH₃) and boronate ester (quartet at δ ~1.3 ppm for B-O-CH₃) .
- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% by UV detection at 254 nm) .
Advanced Research Questions
Q. How can researchers optimize the Suzuki-Miyaura cross-coupling reaction when using this compound as a boron reagent, particularly in catalyst selection and solvent systems?
- Experimental Design :
- Catalyst Screening : Test Pd(PPh₃)₄, Pd(dppf)Cl₂, and XPhos Pd G3 to compare reactivity and byproduct formation. Pd(dppf)Cl₂ often provides higher yields for sterically hindered substrates .
- Solvent Optimization : Compare toluene, dioxane, and THF with aqueous bases (e.g., K₂CO₃ or Cs₂CO₃). Tolerant systems (e.g., THF/H₂O 4:1) reduce side reactions .
- Table: Reaction Optimization Data
| Catalyst | Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Toluene | K₂CO₃ | 65 | 90 |
| Pd(dppf)Cl₂ | THF/H₂O | Cs₂CO₃ | 82 | 95 |
| XPhos Pd G3 | Dioxane | NaHCO₃ | 78 | 93 |
Q. What strategies are recommended to resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects) for this compound?
- Data Contradiction Analysis :
- Dose-Response Curves : Conduct assays across a wider concentration range (e.g., 0.1–100 µM) to identify biphasic effects .
- Cell Line Specificity : Test across multiple cell lines (e.g., HeLa, HEK293, RAW264.7) to assess tissue-dependent activity .
- Mechanistic Profiling : Use RNA-seq or proteomics to identify off-target interactions (e.g., unintended kinase inhibition) that may explain variability .
Q. How can researchers mitigate oxidative degradation of the dioxaborolane moiety during long-term storage or in vivo studies?
- Stabilization Strategies :
- Storage : Argon-purged vials at -20°C with desiccants (e.g., silica gel) to prevent hydrolysis .
- Formulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to enhance stability in biological matrices .
- Degradation Monitoring : Use ¹¹B NMR or LC-MS to track boronate ester integrity over time .
Safety and Handling Considerations
Q. What are the critical safety protocols for handling this compound in laboratory settings, particularly regarding its boronate ester group?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
